molecular formula C19H18F3NO4S B2776769 7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione CAS No. 2034527-57-4

7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2776769
CAS No.: 2034527-57-4
M. Wt: 413.41
InChI Key: RDYMTIPLIYVBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of 7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, including the formation of the thiazepane ring and the introduction of the trifluoromethoxyphenyl group. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

7-phenyl-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4S/c20-19(21,22)27-16-8-4-7-15(13-16)18(24)23-10-9-17(28(25,26)12-11-23)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYMTIPLIYVBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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